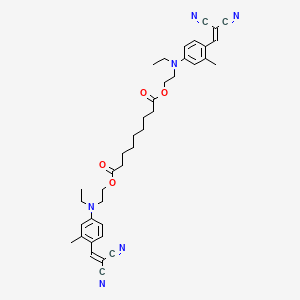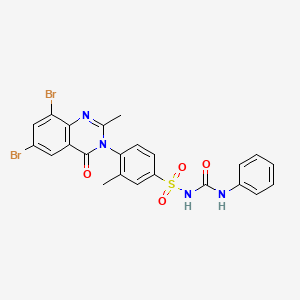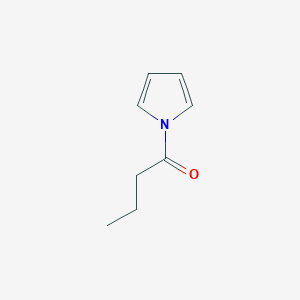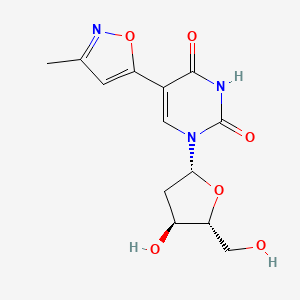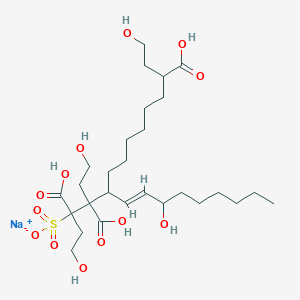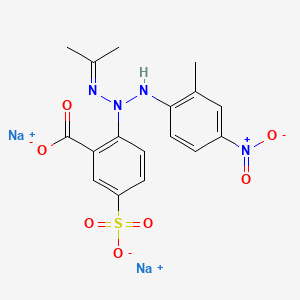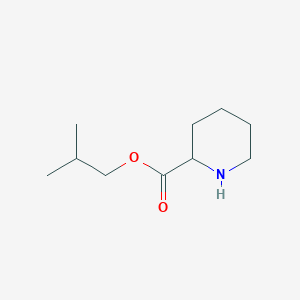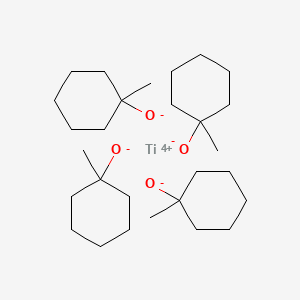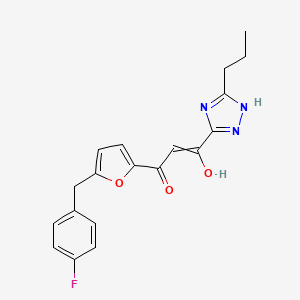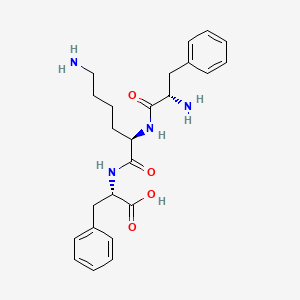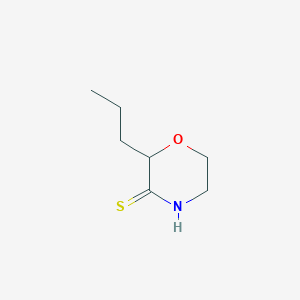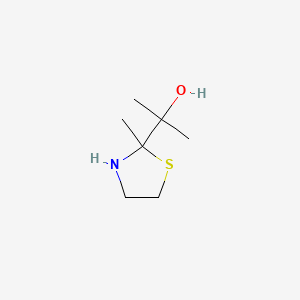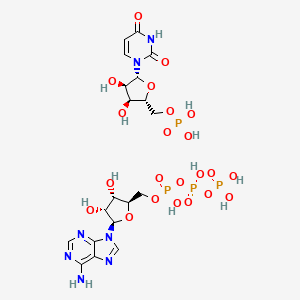
Adenosine triphosphate uridine monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine triphosphate uridine monophosphate is a compound that combines the properties of both adenosine triphosphate and uridine monophosphate. Adenosine triphosphate is a nucleotide that serves as a primary energy carrier in cells, while uridine monophosphate is a nucleotide involved in the synthesis of RNA. This compound plays a crucial role in various biological processes, including energy transfer and nucleic acid synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenosine triphosphate uridine monophosphate typically involves enzymatic methods. Enzymes such as nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts to convert nucleosides to nucleoside triphosphates . The reaction conditions often include a buffer solution, magnesium ions, and a phosphate donor such as adenosine triphosphate or deoxyadenosine triphosphate .
Industrial Production Methods: Industrial production of nucleotides, including this compound, often employs large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the desired nucleotides. The fermentation broth is then subjected to various purification steps to isolate and purify the nucleotides .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine triphosphate uridine monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for its role in energy transfer and nucleic acid synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphate donors such as adenosine triphosphate, magnesium ions, and buffer solutions. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products Formed: The major products formed from the reactions of this compound include nucleoside diphosphates and monophosphates. These products are crucial intermediates in various metabolic pathways .
Aplicaciones Científicas De Investigación
Adenosine triphosphate uridine monophosphate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleic acids and other biomolecules. In biology, it plays a vital role in cellular metabolism and energy transfer. In medicine, it is studied for its potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases . In industry, it is used in the production of pharmaceuticals and as a research tool in molecular biology .
Mecanismo De Acción
The mechanism of action of adenosine triphosphate uridine monophosphate involves its role as an energy carrier and a precursor for nucleic acid synthesis. Adenosine triphosphate provides the energy required for various cellular processes, while uridine monophosphate is involved in the synthesis of RNA. The compound interacts with various enzymes and molecular targets, including kinases and polymerases, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to adenosine triphosphate uridine monophosphate include other nucleoside triphosphates such as cytidine triphosphate, guanosine triphosphate, and uridine triphosphate .
Uniqueness: this compound is unique due to its dual role as an energy carrier and a precursor for nucleic acid synthesis. This dual functionality makes it a versatile compound with applications in various fields of scientific research and industry .
Propiedades
Número CAS |
61070-25-5 |
|---|---|
Fórmula molecular |
C19H29N7O22P4 |
Peso molecular |
831.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 |
Clave InChI |
UNYRXUHVPHCQHZ-ZLOOHWKQSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



